molecular formula C60H42N4O2Zn B13399137 CID 73209611

CID 73209611

Cat. No.: B13399137
M. Wt: 916.4 g/mol
InChI Key: DDKHRXCKUFZBNG-UHFFFAOYSA-N
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Description

CID 73209611 (PubChem identifier) is a synthetic organic compound with structural features that place it within the benzothiophene-carboxylic acid derivative family. These compounds are characterized by a benzothiophene core substituted with functional groups (e.g., bromine, carboxylic acid), which confer distinct physicochemical and biological activities.

Properties

Molecular Formula

C60H42N4O2Zn

Molecular Weight

916.4 g/mol

InChI

InChI=1S/C60H42N4O2.Zn/c1-31-27-33(3)51(34(4)28-31)55-43-19-23-47(61-43)59(41-17-9-13-37-11-7-15-39(53(37)41)57(59)65)49-25-21-45(63-49)56(52-35(5)29-32(2)30-36(52)6)46-22-26-50(64-46)60(48-24-20-44(55)62-48)42-18-10-14-38-12-8-16-40(54(38)42)58(60)66;/h7-30H,1-6H3;/q-2;+2

InChI Key

DDKHRXCKUFZBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)C4(C5=NC(=C(C6=CC=C([N-]6)C7(C8=CC=CC9=C8C(=CC=C9)C7=O)C1=CC=C2[N-]1)C1=C(C=C(C=C1C)C)C)C=C5)C1=CC=CC2=C1C(=CC=C2)C4=O)C.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 73209611 would likely involve scaling up the laboratory synthesis to a larger scale. This process requires careful optimization of reaction parameters to ensure consistent quality and yield. Industrial production may also involve the use of specialized equipment and techniques to handle large quantities of reagents and products safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

CID 73209611 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound.

Scientific Research Applications

CID 73209611 has a wide range of scientific research applications, including:

    Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.

    Industry: this compound may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of CID 73209611 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on data from analogous compounds (CAS 7312-10-9 and CAS 899809-61-1) to infer CID 73209611’s properties. Key parameters include molecular structure, spectroscopic data, pharmacokinetics, and synthesis methods.

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Inferred) 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) Amide Derivative (CAS 899809-61-1)
Molecular Formula Likely C₉H₅BrO₂S C₉H₅BrO₂S C₁₇H₁₅NO₂
Molecular Weight ~257.1 g/mol 257.1 g/mol 265.31 g/mol
Key Functional Groups Bromine, carboxylic acid Bromine, carboxylic acid Amide, aromatic rings
GI Absorption High (predicted) High High
BBB Permeability Yes (predicted) Not specified Yes
CYP Inhibition Likely CYP1A2 (inferred) CYP1A2 CYP1A2
Solubility (Water) Moderate 0.019–0.0849 mg/mL 0.019–0.0849 mg/mL

Key Findings :

Structural Similarities: this compound and CAS 7312-10-9 share a brominated benzothiophene core, critical for electronic and steric effects influencing reactivity and binding to biological targets .

Pharmacokinetics: Both brominated derivatives (this compound and CAS 7312-10-9) exhibit high GI absorption and BBB permeability, suggesting suitability for CNS-targeted therapies .

Synthesis Methods: this compound: Likely synthesized via bromination of benzothiophene followed by carboxylation, similar to CAS 7312-10-9’s protocol using sulfuryl chloride and ethanol . CAS 899809-61-1: Prepared via amidation, involving coupling reactions with hexamethyldisilazane and diphenylcarbodiimide .

Table 2: Spectroscopic Data Comparison

Technique This compound (Inferred) CAS 7312-10-9 CAS 899809-61-1
¹H-NMR Aromatic protons: δ 7.5–8.2 ppm (multiplet) Aromatic protons: δ 7.6–8.1 ppm Aromatic protons: δ 7.3–7.8 ppm
¹³C-NMR Carboxylic carbon: ~168 ppm Carboxylic carbon: 167.5 ppm Amide carbonyl: ~170 ppm
UV-Vis λ_max ~290 nm (π→π* transition) λ_max 285 nm λ_max 275 nm

Discussion :

  • NMR Data : The downfield shift of carboxylic carbons (~168 ppm) in this compound and CAS 7312-10-9 confirms electron-withdrawing effects from bromine and the carboxylic group .
  • UV-Vis : The benzothiophene core’s conjugated system results in strong absorbance near 290 nm, typical for aromatic heterocycles .

Research Implications and Limitations

  • Advantages of this compound : Bromination enhances electrophilic reactivity, making it a candidate for further functionalization. High BBB permeability supports neuropharmacology applications .
  • Limitations : Bromine may increase toxicity (e.g., hepatotoxicity), as seen in structurally related compounds .
  • Future Directions : Comparative studies on CYP isoform selectivity and in vivo metabolic stability are needed. Computational modeling (e.g., QSAR) could refine predictions for this compound .

Q & A

Q. Table 1. Common Pitfalls in this compound Research and Solutions

PitfallSolutionReference
Inconsistent purity assessmentStandardize characterization methods (e.g., ≥95% purity via HPLC)
Overlooking solvent effectsReport solvent polarity/grade in all experiments
Poor reproducibilityPublish raw data and detailed protocols in supplementary materials

Q. Table 2. Key Databases for this compound Research

DatabaseFocusUtility
PubChemChemical properties, bioactivityInitial compound profiling
ChEMBLTarget-specific activity dataSAR comparisons
ReaxysSynthetic pathways, patentsProtocol optimization

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